
1,1'-(Dodecane-1,2-diyl)dipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Dodecane-1,2-diyl)dipiperidine is an organic compound characterized by the presence of two piperidine rings connected by a dodecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Dodecane-1,2-diyl)dipiperidine typically involves the reaction of piperidine with a dodecane derivative. One common method includes the use of 1,2-dodecanediol as a starting material. The reaction proceeds through a nucleophilic substitution mechanism where piperidine displaces a leaving group on the dodecane chain .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(Dodecane-1,2-diyl)dipiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperidine rings can be replaced or modified.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
1,1’-(Dodecane-1,2-diyl)dipiperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,1’-(Dodecane-1,2-diyl)dipiperidine exerts its effects involves its interaction with molecular targets such as nicotinic acetylcholine receptors. It acts as an antagonist, inhibiting the receptor’s activity and thereby modulating neurotransmitter release. This action is particularly relevant in the context of nicotine addiction and related neurological studies .
Comparaison Avec Des Composés Similaires
1,1’-(1,12-Dodecanediyl)di(2,4-imidazolidinedione): Shares a similar dodecane backbone but with imidazolidinedione rings instead of piperidine.
1,1’-(Tridecane-1,2-diyl)dipiperidine: Similar structure with a tridecane chain instead of dodecane.
Uniqueness: 1,1’-(Dodecane-1,2-diyl)dipiperidine is unique due to its specific chain length and the presence of piperidine rings, which confer distinct chemical and biological properties. Its ability to act as a nicotinic receptor antagonist sets it apart from other similar compounds .
Propriétés
Numéro CAS |
89632-13-3 |
|---|---|
Formule moléculaire |
C22H44N2 |
Poids moléculaire |
336.6 g/mol |
Nom IUPAC |
1-(1-piperidin-1-yldodecan-2-yl)piperidine |
InChI |
InChI=1S/C22H44N2/c1-2-3-4-5-6-7-8-11-16-22(24-19-14-10-15-20-24)21-23-17-12-9-13-18-23/h22H,2-21H2,1H3 |
Clé InChI |
GZBGDCMIVABQKR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CN1CCCCC1)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


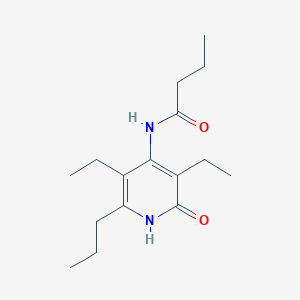
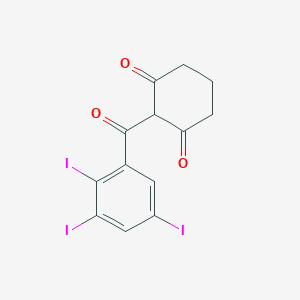
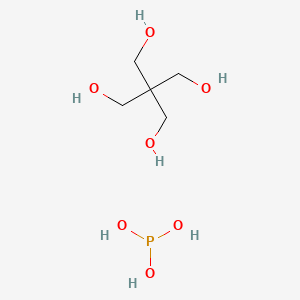
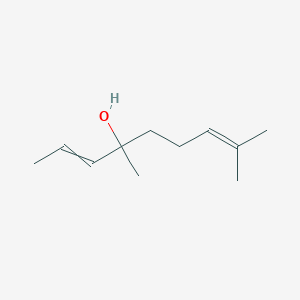
![1-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14390201.png)
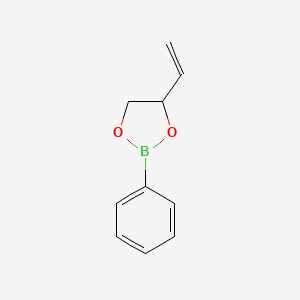
![1-{4-[(Propane-2-sulfonyl)methyl]phenyl}propan-2-one](/img/structure/B14390220.png)
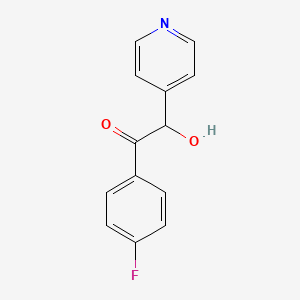
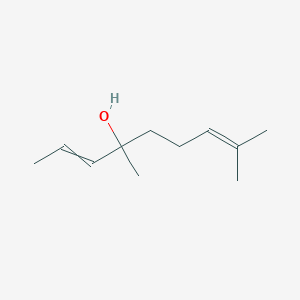

dimethylsilane](/img/structure/B14390258.png)


![Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol](/img/structure/B14390271.png)
